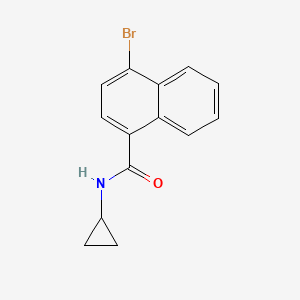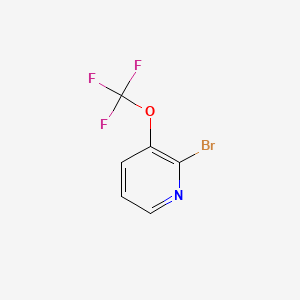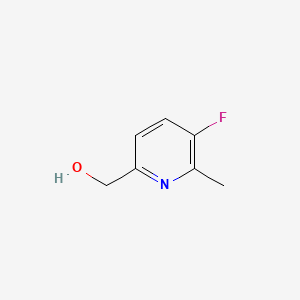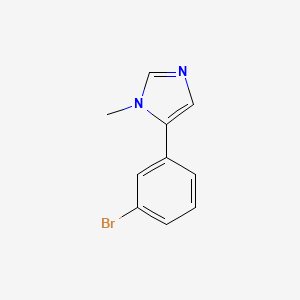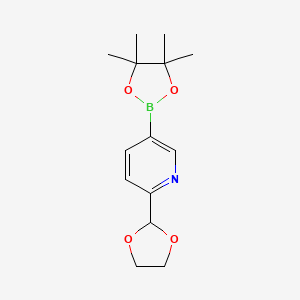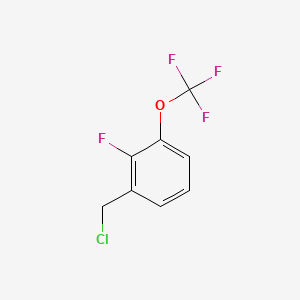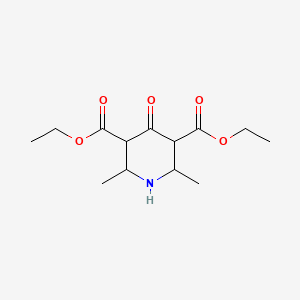![molecular formula C9H10N2O2 B599234 6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 136842-80-3](/img/structure/B599234.png)
6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a complex organic molecule that contains a pyrrolopyridinone core. Pyrrolopyridinones are a class of compounds that contain a fused pyrrole and pyridine ring. The “6,7-dihydro-5H” prefix indicates the presence of two additional hydrogen atoms, suggesting that the pyrrole ring is in a partially reduced state. The “6-(2-Hydroxyethyl)” substituent indicates the presence of a hydroxyethyl group at the 6-position of the pyrrolopyridinone core.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyridinone core followed by functionalization to introduce the hydroxyethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrole and pyridine rings of the pyrrolopyridinone core, with a hydroxyethyl group attached at the 6-position. The presence of nitrogen in the ring structure would likely result in interesting electronic properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the hydroxyethyl group could potentially make this compound a candidate for further functionalization reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyethyl group could potentially impart some degree of polarity to the molecule, affecting properties such as solubility.科学的研究の応用
Synthesis and Catalytic Applications
6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, as a heterocyclic compound, is structurally related to pyrrolopyridine and pyrrolidine scaffolds, known for their versatile applications in medicinal chemistry and pharmaceutical synthesis. The compound's structural similarity to these frameworks suggests its potential utility in the synthesis of bioactive molecules. The pyrrolopyridine scaffold is particularly noteworthy for its role in the design of kinase inhibitors, owing to its ability to interact with kinases through multiple binding modes, making it a key element in medicinal chemistry (Wenglowsky, 2013). Similarly, the pyrrolidine ring is used to obtain compounds for treating human diseases due to its contributions to stereochemistry and 3D structure of molecules, enhancing the pharmacophore space exploration (Li Petri et al., 2021).
Biological Significance and Applications
The biologically active pyrimidine appended optical sensors have established the significance of compounds containing heteroatoms like N-heterocycles in organic chemistry. These compounds, due to their ability to form coordination and hydrogen bonds, are suitable for use as sensing probes. Their applications span genetics, pharmacology, microbiology, and other fields, emphasizing their importance in various biological and medicinal applications (Jindal & Kaur, 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis.
将来の方向性
Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials, as well as investigating its physical and chemical properties in more detail.
特性
IUPAC Name |
6-(2-hydroxyethyl)-7H-pyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-5-4-11-6-8-7(9(11)13)2-1-3-10-8/h1-3,12H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRNOWMFUAHJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)

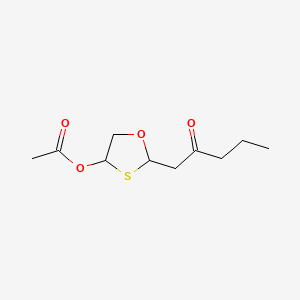
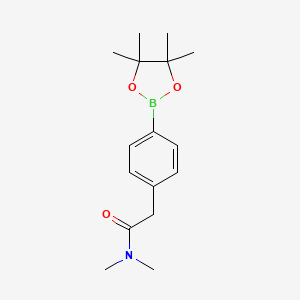
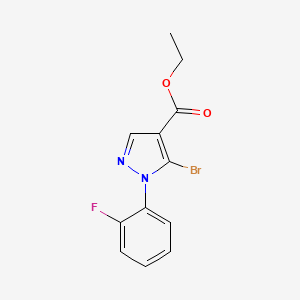
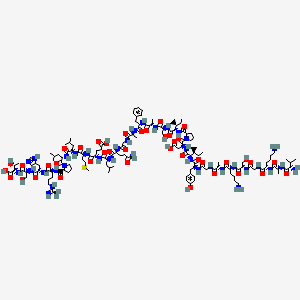
![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)
